1-(2-Chlorophenyl)-3-cyclopentylurea
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Overview
Description
1-(2-Chlorophenyl)-3-cyclopentylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a cyclopentylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-cyclopentylurea typically involves the reaction of 2-chloroaniline with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Chloroaniline is reacted with cyclopentyl isocyanate in the presence of a suitable solvent, such as toluene or dichloromethane.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-cyclohexylurea: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
1-(2-Chlorophenyl)-3-phenylurea: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
1-(2-Chlorophenyl)-3-cyclopentylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15ClN2O |
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Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-cyclopentylurea |
InChI |
InChI=1S/C12H15ClN2O/c13-10-7-3-4-8-11(10)15-12(16)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16) |
InChI Key |
NRFKVPBMGMTMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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